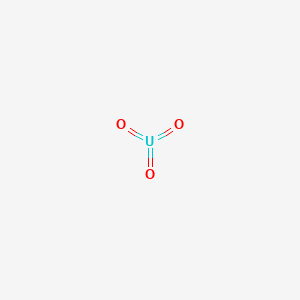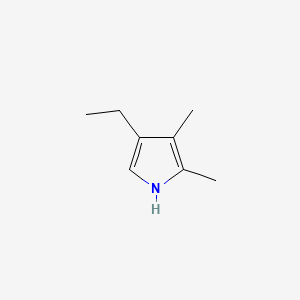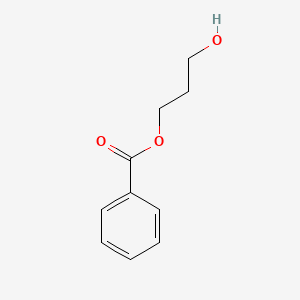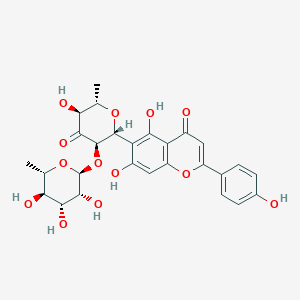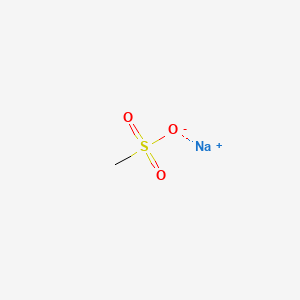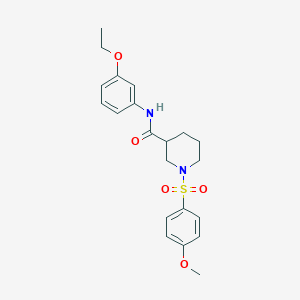
Glyceryl sulfoquinovoside
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Glyceryl sulfoquinovoside is a natural product found in Allium sativum with data available.
Aplicaciones Científicas De Investigación
Plant Growth Under Phosphate-Limited Conditions
Glyceryl sulfoquinovoside plays a crucial role in the growth of plants under phosphate-limited conditions. Arabidopsis plants disrupted in the SQD2 gene, which is essential for sulfolipid synthase, exhibited impaired growth when phosphate was limited. This highlights the importance of sulfolipid as a substitute for anionic phospholipids in these conditions (Yu, Xu, & Benning, 2002).
Sulfoquinovosyldiacylglycerol Synthesis
Glyceryl sulfoquinovoside is integral in the synthesis of sulfoquinovosyldiacylglycerol (SQDG), a significant glycolipid in photosynthetic organisms. This synthesis is key for understanding the biological activities of sulfolipids and their influence on human health, particularly in the context of vegan and functional foods (Sitz, Domey, Fischer, & Rohn, 2021).
Sulfolipid Biosynthesis
The sulfolipid sulfoquinovosyldiacylglycerol is a component of plant photosynthetic membranes and is one of the few naturally occurring sulfonic acids with detergent properties. Research into the enzymatic mechanisms of its biosynthesis, involving the SQD1 protein from Arabidopsis thaliana, has been significant for understanding the synthesis of sulfonic acids in biological systems (Sanda, Leustek, Theisen, Garavito, & Benning, 2001).
DNA Polymerase Inhibition
Studies have shown that sulfo-glycolipids like sulfoquinovosyl-diacylglycerol (SQDG) and sulfoquinovosyl-monoacylglycerol (SQMG) are potent inhibitors of DNA polymerase alpha and beta, with implications for antineoplastic agents. The structure-function relationship of these compounds has been explored to understand their cytotoxic activity and impact on cell growth (Murakami et al., 2002).
Global Sulfur and Carbon Biogeochemical Cycles
Glyceryl sulfoquinovoside is estimated to contain up to half of all organosulfur in the biosphere, playing a significant role in the global sulfur and carbon biogeochemical cycles. Research into the synthesis of sulfoquinovosyl diacylglycerides and sulfoquinovose, as well as the development of fluorogenic substrates for sulfoquinovosidases, has been crucial for understanding these cycles (Zhang et al., 2020).
Sulfoglycolysis: Metabolism of Sulfoquinovose
Sulfoglycolysis is a catabolic pathway dedicated to the metabolism of sulfoquinovose (SQ) into smaller organosulfur fragments, which is significant in the biogeochemical sulfur cycle. The synthesis of key organosulfur metabolites has been essential for understanding the molecular details of sulfoglycolysis (Abayakoon et al., 2019).
Propiedades
Número CAS |
2308-53-4 |
|---|---|
Nombre del producto |
Glyceryl sulfoquinovoside |
Fórmula molecular |
C9H18O10S |
Peso molecular |
318.3 g/mol |
Nombre IUPAC |
[(2S,3S,4S,5R,6S)-6-(2,3-dihydroxypropoxy)-3,4,5-trihydroxyoxan-2-yl]methanesulfonic acid |
InChI |
InChI=1S/C9H18O10S/c10-1-4(11)2-18-9-8(14)7(13)6(12)5(19-9)3-20(15,16)17/h4-14H,1-3H2,(H,15,16,17)/t4?,5-,6-,7+,8-,9+/m1/s1 |
Clave InChI |
JTXHNMDHGMNPEG-TTWCUHKNSA-N |
SMILES isomérico |
C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)OCC(CO)O)O)O)O)S(=O)(=O)O |
SMILES |
C(C1C(C(C(C(O1)OCC(CO)O)O)O)O)S(=O)(=O)O |
SMILES canónico |
C(C1C(C(C(C(O1)OCC(CO)O)O)O)O)S(=O)(=O)O |
Sinónimos |
glyceryl sulfoquinovoside |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




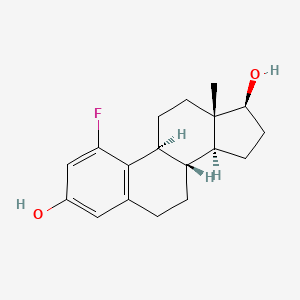
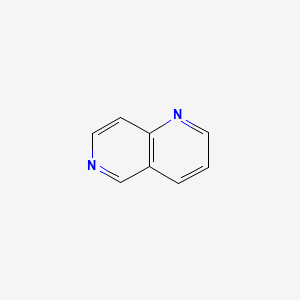

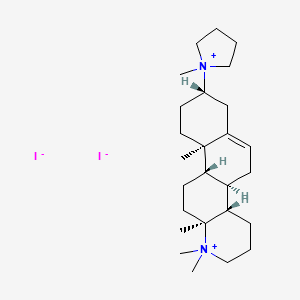
![1-[(4R,5R)-4,5-Dihydroxy-N2-[4-(octyloxy)benzoyl]-L-ornithine]echinocandin B](/img/structure/B1220478.png)
